molecular formula C11H18Cl2O B12680491 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol CAS No. 85099-17-8

7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol

Cat. No.: B12680491
CAS No.: 85099-17-8
M. Wt: 237.16 g/mol
InChI Key: ZCMOCXGFGLUTHV-UHFFFAOYSA-N
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Description

7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(410)heptane-3-methanol is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol typically involves multiple steps. One common method includes the chlorination of alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-: A similar compound without the chlorine atoms.

    Carane: Another bicyclic compound with a similar structure but different functional groups.

Uniqueness

7,7-Dichloro-alpha,alpha,6-trimethylbicyclo(4.1.0)heptane-3-methanol is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the bicyclic structure and the specific functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

85099-17-8

Molecular Formula

C11H18Cl2O

Molecular Weight

237.16 g/mol

IUPAC Name

2-(7,7-dichloro-6-methyl-3-bicyclo[4.1.0]heptanyl)propan-2-ol

InChI

InChI=1S/C11H18Cl2O/c1-9(2,14)7-4-5-10(3)8(6-7)11(10,12)13/h7-8,14H,4-6H2,1-3H3

InChI Key

ZCMOCXGFGLUTHV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1C2(Cl)Cl)C(C)(C)O

Origin of Product

United States

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